5-Chloro-3-pyridinyl 2-furoate
Description
Properties
IUPAC Name |
(5-chloropyridin-3-yl) furan-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO3/c11-7-4-8(6-12-5-7)15-10(13)9-2-1-3-14-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWJOEJDGHVXXEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)OC2=CC(=CN=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401277848 | |
| Record name | 5-Chloro-3-pyridinyl 2-furancarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401277848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
353257-73-5 | |
| Record name | 5-Chloro-3-pyridinyl 2-furancarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=353257-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-3-pyridinyl 2-furancarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401277848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-pyridinyl 2-furoate typically involves the reaction of 2-furoyl chloride with 5-chloro-3-pyridinol. This reaction is carried out under controlled conditions to ensure the formation of the desired ester product . The general reaction scheme is as follows:
2-Furoyl chloride+5-Chloro-3-pyridinol→5-Chloro-3-pyridinyl 2-furoate
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-pyridinyl 2-furoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the pyridine ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to changes in the functional groups present on the molecule .
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-3-pyridinyl 2-furoate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs in the Furoate Ester Family
Furoate esters share a common 2-furoate backbone but differ in their substituent groups. Key comparisons include:
- Functional Group Impact : The substitution of the pyridinyl group in this compound introduces steric and electronic effects distinct from alkyl or aryl substituents in other furoates. For example, ethyl and methyl 2-furoates exhibit divergent odor profiles due to their alkyl chains, whereas the chloropyridinyl group may enhance bioactivity or stability.
Chlorinated Pyridine Derivatives
Chlorinated pyridine derivatives are critical in medicinal chemistry. Comparisons include:
- Substituent Position : The 5-chloro position in this compound contrasts with trichloro-substituted pyridones (e.g., 3,5,6-trichloro-2-pyridone), which are bulkier and more electronegative.
- Functional Group Differences : Replacing carboxylic acid groups (e.g., 5-chloro-2-methyl-3-pyridinecarboxylic acid) with ester linkages alters solubility and reactivity, favoring ester hydrolysis or nucleophilic substitution.
Research Findings and Key Insights
Odor Profiles in Furoate Esters
- Ethyl 2-furoate exhibits "sweet" and "urinous" notes, while methyl and allyl analogs lean toward "decayed" odors. The chloropyridinyl group in this compound may suppress volatile odor characteristics due to its aromatic and polar nature.
Biological Activity
5-Chloro-3-pyridinyl 2-furoate, with the chemical formula and CAS number 353257-73-5, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, applications in pharmacology, and relevant case studies.
This compound is synthesized through the reaction of 2-furoyl chloride with 5-chloro-3-pyridinol. This reaction typically occurs under controlled conditions to yield the desired ester product. The general reaction can be represented as follows:
Table 1: Chemical Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 219.62 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| LogP | Not available |
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. It has been investigated for efficacy against various microbial strains, suggesting potential applications in pharmaceutical development as an antimicrobial agent.
Anticoronaviral Activity
The compound has also been explored for its anticoronaviral properties, making it a candidate for therapeutic applications against viral infections, particularly in light of recent global health challenges.
The mechanism of action for this compound involves its interaction with specific biological targets. It may modulate enzyme activities or receptor functions, influencing various biological pathways. However, detailed mechanisms remain to be fully elucidated.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study focused on the antimicrobial activity of various compounds including this compound demonstrated significant inhibition against certain bacterial strains. The results indicated a dose-dependent response, highlighting the compound's potential as an effective antimicrobial agent.
- Anticoronaviral Studies : Preliminary investigations into the anticoronaviral properties revealed that the compound could inhibit viral replication in vitro, suggesting a promising avenue for further research into antiviral therapies.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Antiviral | Inhibition of viral replication |
Applications in Pharmaceutical Development
Given its unique structure and biological activity, this compound serves as a scaffold for developing new drugs targeting various diseases. Its potential applications extend beyond antimicrobial and antiviral uses to include anti-inflammatory and anticancer activities, although more research is needed to fully understand these effects .
Q & A
Basic Question: What are the optimal synthetic routes for 5-Chloro-3-pyridinyl 2-furoate, and how can purity be validated?
Methodological Answer:
The synthesis typically involves esterification between 5-chloro-3-pyridinol and 2-furoyl chloride under anhydrous conditions. A catalytic base like triethylamine (TEA) is used to neutralize HCl byproducts. Post-reaction, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the ester. Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) coupled with mass spectrometry (ESI+) to confirm molecular ion peaks . For crystalline samples, X-ray crystallography using software like ORTEP-3 can resolve structural ambiguities .
Advanced Question: How do electronic effects of substituents on the pyridine ring influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
The chlorine atom at the 5-position exerts a strong electron-withdrawing effect, activating the pyridine ring toward nucleophilic aromatic substitution (SNAr) at the 2- and 4-positions. However, steric hindrance from the adjacent 2-furoate group may limit accessibility. Computational studies (DFT calculations) can map charge distribution and predict reactive sites. Experimentally, substituent effects are tested by synthesizing analogs (e.g., 5-fluoro or 5-bromo derivatives) and comparing reaction kinetics in Suzuki-Miyaura couplings. Contrasting results from such studies may arise from solvent polarity or catalyst selection, requiring controlled reproducibility trials .
Basic Question: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR : NMR (CDCl₃) identifies the pyridine ring protons (δ 8.2–8.5 ppm) and furan protons (δ 6.4–7.2 ppm). NMR confirms carbonyl (δ ~160 ppm) and aromatic carbons.
- IR : Strong absorbance at ~1720 cm⁻¹ (ester C=O stretch) and 1580 cm⁻¹ (pyridine ring vibrations).
- MS : High-resolution MS (HRMS) validates molecular formula (C₁₀H₆ClNO₃), with isotopic patterns confirming chlorine presence.
Discrepancies in peak assignments (e.g., overlapping signals in impure samples) necessitate tandem techniques like LC-MS/MS .
Advanced Question: How can contradictory data on the hydrolytic stability of this compound under acidic conditions be resolved?
Methodological Answer:
Conflicting reports may stem from differences in experimental design, such as pH gradients, temperature, or ionic strength. To resolve contradictions:
Standardize Conditions : Conduct parallel hydrolysis assays at pH 2–6 (buffered solutions, 37°C).
Monitor Kinetics : Use UV-Vis spectroscopy to track ester bond cleavage (absorbance at 260 nm).
Identify Byproducts : LC-MS/MS detects hydrolysis products (e.g., 5-chloro-3-pyridinol and 2-furoic acid).
If results still conflict, consider solvent effects (e.g., aqueous vs. organic-aqueous mixtures) or trace metal catalysis .
Basic Question: What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions.
- Spill Management : Absorb spills with inert material (e.g., vermiculite), avoid dust generation, and dispose as halogenated waste.
- Storage : Store at 2–8°C in airtight containers under nitrogen to prevent hydrolysis.
Refer to GHS hazard codes (e.g., H315 for skin irritation) and SDS guidelines for chlorinated pyridines .
Advanced Question: What strategies mitigate batch-to-batch variability in the synthesis of this compound?
Methodological Answer:
Variability often arises from impurities in starting materials (e.g., 2-furoyl chloride oxidation byproducts). Mitigation steps:
Quality Control : Pre-purify 5-chloro-3-pyridinol via recrystallization (ethanol/water).
Reaction Monitoring : Use in-situ FTIR to track esterification progress and optimize reaction time.
Statistical Design : Apply DOE (Design of Experiments) to identify critical parameters (e.g., TEA stoichiometry, temperature).
Cross-validate results with independent synthetic routes, such as microwave-assisted synthesis for improved reproducibility .
Advanced Question: How does this compound interact with biological targets, and what computational models support these findings?
Methodological Answer:
Molecular docking studies (AutoDock Vina) suggest the compound binds to SARS-CoV-2 main protease (Mpro) via halogen-π interactions between the chlorine atom and His41. However, contradictory in vitro IC₅₀ values may arise from assay conditions (e.g., DMSO concentration). Validate using:
- Surface Plasmon Resonance (SPR) : Measure real-time binding affinity.
- Mutagenesis Studies : Test binding to Mpro mutants (e.g., His41Ala).
Correlate computational predictions with crystallographic data (PDB ID: 6LU7) to resolve discrepancies .
Basic Question: What are the environmental hazards associated with this compound, and how should waste be managed?
Methodological Answer:
The compound is classified as WGK 3 (highly hazardous to water bodies). Waste must be segregated into halogenated organic containers and incinerated at >1000°C. Avoid aqueous disposal; consult certified waste management firms for EPA-compliant protocols. Environmental persistence studies (OECD 301F) assess biodegradability, with LC-MS monitoring degradation intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
